molecular formula C10H9ClF3N3 B12946017 Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride CAS No. 10033-14-4

Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride

Cat. No.: B12946017
CAS No.: 10033-14-4
M. Wt: 263.65 g/mol
InChI Key: JSVJMXJEZMEZKO-UHFFFAOYSA-N
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Description

Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride: is a chemical compound with the molecular formula C10-H8-F3-N3.Cl-H . It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The compound is characterized by the presence of an amino group at the 3-position and a trifluoromethyl group at the 4-position of the pyrazole ring, along with a hydrochloride salt.

Preparation Methods

The synthesis of Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride: undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride: has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications as an anti-inflammatory, analgesic, and antipyretic agent.

    Industry: The compound is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride: can be compared with other similar compounds, such as:

  • Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- : This compound also contains a trifluoromethyl group and an amino group, but differs in the presence of a piperazine ring instead of a pyrazole ring.
  • Pyrazole derivatives : Other pyrazole derivatives with different substituents at the 3- and 4-positions can be compared in terms of their chemical reactivity, biological activity, and potential applications.

The uniqueness of This compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets.

Biological Activity

Pyrazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. Among these, Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, hydrochloride has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activities of pyrazole derivatives encompass a wide array of pharmacological effects:

  • Antimicrobial Activity : Pyrazoles have shown efficacy against various bacterial and fungal strains. For instance, derivatives have been tested against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, demonstrating significant inhibition at low concentrations .
  • Anti-inflammatory Effects : Many pyrazole compounds exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound has been noted for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Anticancer Activity : Several studies indicate that pyrazole derivatives can inhibit cancer cell proliferation. For example, specific analogs have shown cytotoxic effects against various cancer cell lines (e.g., MCF-7) with IC50 values in the low micromolar range .

The mechanisms underlying the biological activities of pyrazole derivatives are multifaceted:

  • Enzyme Inhibition : Pyrazoles can act as inhibitors for several enzymes involved in disease processes. For example, they have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative disorders .
  • Cell Cycle Arrest : Some pyrazole compounds induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing tumor growth .
  • Cytoprotective Effects : Pyrazoles exhibit cytoprotective properties by modulating oxidative stress and inflammatory responses in cellular models .

Data Table: Biological Activities of Pyrazole Derivatives

Activity TypeSpecific EffectsReference
AntimicrobialEffective against MSSA and MRSA; MIC values < 0.125 mg/mL
Anti-inflammatoryComparable to indomethacin; reduces TNF-alpha release
AnticancerIC50 values ranging from 1.1 µM to 3.3 µM against various cancer cell lines
Enzyme InhibitionAChE inhibition with IC50 = 66.37 nM

Case Studies

  • Antimicrobial Efficacy : A study by Turkan et al. (2018) demonstrated that certain pyrazole derivatives exhibited sub-micromolar activity against resistant strains of Staphylococcus aureus. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .
  • Anti-inflammatory Mechanism : Research conducted by Masaret (2021) showed that a thiazole-substituted pyrazole derivative significantly inhibited LPS-induced TNF-alpha release in murine models, indicating strong anti-inflammatory properties .
  • Cancer Cell Inhibition : Zheng et al. (2022) reported that a specific pyrazole-linked benzimidazole derivative displayed significant anticancer activity with IC50 values as low as 0.19 µM against BRAF(V600E) mutated cell lines, showcasing its potential in targeted cancer therapy .

Properties

CAS No.

10033-14-4

Molecular Formula

C10H9ClF3N3

Molecular Weight

263.65 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine;hydrochloride

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6(4-7)8-5-15-16-9(8)14;/h1-5H,(H3,14,15,16);1H

InChI Key

JSVJMXJEZMEZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(NN=C2)N.Cl

Origin of Product

United States

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